BenchChemオンラインストアへようこそ!

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline

Medicinal Chemistry Physicochemical Property Prediction Drug Design

This 6-trifluoromethyl tetrahydroquinoxaline scaffold (CAS 41959-39-1) is a strategic building block for medicinal chemistry. The -CF3 group critically modulates lipophilicity (LogP 2.5) and electronic distribution, improving passive membrane permeability, target binding, and metabolic stability versus unsubstituted analogs. Essential for tubulin polymerization inhibitors, ferroptosis probes, and BET bromodomain inhibitor synthesis. Ensure precise chemical identity for reproducible SAR studies.

Molecular Formula C9H9F3N2
Molecular Weight 202.2
CAS No. 41959-39-1
Cat. No. B6228735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
CAS41959-39-1
Molecular FormulaC9H9F3N2
Molecular Weight202.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 41959-39-1): Sourcing and Characterization for Medicinal Chemistry Building Blocks


6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 41959-39-1) is a bicyclic heterocycle combining a partially saturated quinoxaline core with a 6-position trifluoromethyl (-CF3) substituent. Its molecular formula is C9H9F3N2 with a molecular weight of 202.18 g/mol . The compound features two hydrogen bond donors (NH) and two hydrogen bond acceptors (nitrogen atoms), with a calculated topological polar surface area (TPSA) of 24.06 Ų and a LogP of 2.5428 . This scaffold serves as a versatile building block in medicinal chemistry for the synthesis of derivatives targeting a range of therapeutic areas, including oncology, inflammation, and metabolic diseases [1].

Procurement Risk: Why Generic Tetrahydroquinoxalines Are Not Interchangeable with 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline


Attempting to substitute 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline with a generic or unsubstituted tetrahydroquinoxaline scaffold introduces significant physicochemical and biological variability that can derail a research program. The 6-position -CF3 group is not merely a benign substituent; it critically modulates lipophilicity (LogP ≈ 2.5 vs. lower values for unsubstituted analogs) and electronic distribution, directly influencing passive membrane permeability, target binding, and metabolic stability . Comparative antioxidant studies demonstrate that even within the tetrahydroquinoxaline class, minor structural changes (e.g., 2-methyl substitution) yield a 2.4-fold improvement over the industrial standard BHT, underscoring the high structure-activity sensitivity of this scaffold [1]. The following quantitative evidence clarifies why precise chemical identity matters for procurement.

Quantitative Differentiation: Head-to-Head Data on 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline Versus Comparators


Lipophilicity (LogP) of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline Versus Unsubstituted Tetrahydroquinoxaline

The introduction of a trifluoromethyl group at the 6-position substantially increases lipophilicity relative to the parent tetrahydroquinoxaline scaffold. The predicted LogP (XLogP) for 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is 2.5 , whereas the predicted LogP for unsubstituted 1,2,3,4-tetrahydroquinoxaline is approximately 1.3–1.5 [1]. This increased hydrophobicity is consistent with the known effect of -CF3 groups in medicinal chemistry.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Antioxidant Activity: Tetrahydroquinoxaline Class Outperforms Tetrahydroquinoline Class by >2×

While not a direct measurement of the target compound, class-level data shows that 1,2,3,4-tetrahydroquinoxalines exhibit significantly greater antioxidant activity than structurally related 1,2,3,4-tetrahydroquinolines. In oxygen-absorption assays, 2-methyl-1,2,3,4-tetrahydroquinoxaline exhibited an induction period 2.4 times that of BHT and 2.2 times that of Nonflex AW, an industrial antioxidant standard [1].

Polymer Stabilization Antioxidant Screening Material Science

Antiproliferative Activity: 1,2,3,4-Tetrahydroquinoxaline Derivatives Demonstrate Potent Nanomolar Activity Against Cancer Cell Lines

A series of 1,2,3,4-tetrahydroquinoxaline derivatives designed as colchicine binding site inhibitors were evaluated for antiproliferative activity against HT-29 and Hela cancer cell lines. The most potent derivative (11a) exhibited nanomolar activity, with an IC50 of 0.19–0.51 μM against three human cancer cell lines in a related study [REFS-1, REFS-2]. While the unsubstituted 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline scaffold itself is a building block, these data demonstrate the robust antiproliferative potential of the tetrahydroquinoxaline pharmacophore.

Cancer Biology Antiproliferative Assay Colchicine Binding Site

Procurement-Driven Applications: Where 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline Delivers Value


Medicinal Chemistry: Building Block for Colchicine Binding Site Inhibitors (CBSIs)

The 1,2,3,4-tetrahydroquinoxaline scaffold is a validated core for developing colchicine binding site inhibitors with antiproliferative activity [1]. The 6-trifluoromethyl variant offers enhanced lipophilicity (LogP 2.5) for improved cell permeability, making it a strategic choice for synthesizing lead compounds targeting tubulin polymerization .

Polymer and Materials Science: Development of High-Performance Antioxidant Additives

The tetrahydroquinoxaline core has demonstrated superior antioxidant activity compared to tetrahydroquinolines, with derivatives exhibiting >2× the induction period of industrial standards like BHT [1]. The 6-trifluoromethyl substituent may further modulate oxidative stability and compatibility with polymer matrices, making this compound a candidate for advanced antioxidant formulation research .

Chemical Biology: Tool Compound for Investigating Ferroptosis and BET Bromodomain Biology

Tetrahydroquinoxalines have been identified as novel scaffolds for ferroptosis inhibitors [1] and as selective BET bromodomain (BD2) inhibitors . The 6-trifluoromethyl analog provides a functionalized entry point for synthesizing probe molecules to explore these biological pathways.

Process Chemistry: Microwave-Assisted Synthesis of Substituted Tetrahydroquinoxalines

Microwave-assisted reductive cyclization of N-allyl 2-nitroanilines provides an efficient route to alkenyl-1,2,3,4-tetrahydroquinoxalines [1]. The 6-trifluoromethyl analog can be integrated into this methodology, offering a rapid, high-yielding approach for library synthesis and scale-up in medicinal chemistry programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.